An In-depth Technical Guide to m-PEG8-aldehyde: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG8-aldehyde: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-aldehyde, a monodisperse polyethylene glycol (PEG) derivative, is a valuable tool in bioconjugation and drug delivery. Its defined structure, featuring a methoxy-terminated polyethylene glycol chain of eight ethylene oxide units and a reactive aldehyde group, offers precise control over the modification of biomolecules. This guide provides a comprehensive overview of the structure, properties, and key applications of m-PEG8-aldehyde, with a focus on its utility in protein PEGylation and the development of antibody-drug conjugates (ADCs).
Chemical Structure and Properties
m-PEG8-aldehyde is characterized by a linear chain of eight repeating ethylene glycol units, capped at one end with a chemically inert methoxy group and functionalized at the other end with a reactive aldehyde group.
Chemical Structure:
The IUPAC name for m-PEG8-aldehyde is 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal.[1]
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG8-aldehyde is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H36O9 | [1] |
| Molecular Weight | ~396.5 g/mol | [1] |
| CAS Number | 1234369-95-9 | |
| Appearance | Varies (can be a colorless to pale yellow oil or solid) | |
| Purity | Typically >95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C |
Core Applications in Bioconjugation
The terminal aldehyde group of m-PEG8-aldehyde is a versatile reactive handle for covalently attaching the PEG chain to various biomolecules, including proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[2][3]
The primary conjugation chemistries involving m-PEG8-aldehyde are:
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Reductive Amination: Reaction with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form a stable secondary amine linkage.
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Hydrazone Ligation: Reaction with hydrazide-functionalized molecules to form a hydrazone bond.
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Oxime Ligation: Reaction with aminooxy-functionalized molecules to form a stable oxime bond.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes involving m-PEG8-aldehyde.
Diagram 1: Reductive Amination of a Protein with m-PEG8-aldehyde
Caption: Reductive amination workflow for protein PEGylation.
Diagram 2: Logical Relationship in Site-Selective Protein PEGylation
Caption: Influence of pH on site-selective PEGylation.
Diagram 3: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis using m-PEG8-aldehyde.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving m-PEG8-aldehyde.
Protocol 1: Reductive Amination of a Model Protein
This protocol describes the PEGylation of a model protein, such as Lysozyme, via reductive amination.
Materials:
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m-PEG8-aldehyde
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Lysozyme
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Sodium cyanoborohydride (NaBH3CN)
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Phosphate Buffered Saline (PBS), pH 7.4
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Sodium phosphate buffer, 0.1 M, pH 6.0
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Dialysis tubing (10 kDa MWCO)
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SDS-PAGE analysis equipment
Procedure:
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Protein Preparation: Dissolve Lysozyme in 0.1 M sodium phosphate buffer (pH 6.0) to a final concentration of 10 mg/mL.
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PEGylation Reaction:
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Add m-PEG8-aldehyde to the protein solution at a 10-fold molar excess.
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Gently mix the solution by inversion.
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Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
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Incubate the reaction at room temperature for 2 hours with gentle stirring.
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Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM to consume any unreacted m-PEG8-aldehyde.
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Purification:
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Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
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Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted PEG and reducing agent.
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-
Analysis:
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Determine the protein concentration of the purified PEGylated Lysozyme using a BCA or Bradford assay.
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Analyze the extent of PEGylation by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.
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Protocol 2: Hydrazone Ligation with a Hydrazide-Functionalized Molecule
This protocol outlines the conjugation of m-PEG8-aldehyde to a model hydrazide-containing molecule.
Materials:
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m-PEG8-aldehyde
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A model hydrazide-functionalized molecule (e.g., a fluorescent probe with a hydrazide group)
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Aniline (catalyst)
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0.1 M Sodium phosphate buffer, pH 7.0
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Acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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Reverse-phase HPLC system
Procedure:
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Stock Solutions:
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Prepare a 10 mM stock solution of m-PEG8-aldehyde in water.
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Prepare a 10 mM stock solution of the hydrazide-functionalized molecule in an appropriate solvent (e.g., DMSO or water).
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Prepare a 1 M stock solution of aniline in DMSO.
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-
Ligation Reaction:
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In a microcentrifuge tube, combine 10 µL of the m-PEG8-aldehyde stock solution and 10 µL of the hydrazide-functionalized molecule stock solution in 970 µL of 0.1 M sodium phosphate buffer (pH 7.0).
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Add 10 µL of the 1 M aniline stock solution to catalyze the reaction (final concentration 10 mM).
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Incubate the reaction at room temperature for 1-2 hours.
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-
Analysis:
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Monitor the progress of the reaction by reverse-phase HPLC.
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Use a C18 column with a gradient of water/ACN containing 0.1% TFA.
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The formation of the hydrazone-linked product will be observed as a new peak with a different retention time from the starting materials.
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Protocol 3: Oxime Ligation with an Aminooxy-Functionalized Molecule
This protocol details the conjugation of m-PEG8-aldehyde to a model aminooxy-containing molecule.
Materials:
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m-PEG8-aldehyde
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A model aminooxy-functionalized molecule (e.g., a biotin derivative with an aminooxy group)
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Aniline (catalyst)
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0.1 M Sodium phosphate buffer, pH 7.0
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HPLC system for analysis
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of m-PEG8-aldehyde in water.
-
Prepare a 10 mM stock solution of the aminooxy-functionalized molecule in an appropriate solvent.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Ligation Reaction:
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Combine the m-PEG8-aldehyde and aminooxy-functionalized molecule in 0.1 M sodium phosphate buffer (pH 7.0) to achieve desired final concentrations (e.g., 1 mM of each).
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Add aniline to a final concentration of 10-50 mM to catalyze the reaction.
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Incubate at room temperature for 2-4 hours. The reaction to form an oxime is generally slower than hydrazone formation.
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-
Analysis:
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Analyze the reaction mixture by HPLC to monitor the formation of the oxime-linked product. The product will have a distinct retention time compared to the reactants.
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Conclusion
m-PEG8-aldehyde is a well-defined and versatile PEGylation reagent that enables precise modification of biomolecules. Its ability to participate in robust and efficient conjugation chemistries, such as reductive amination and oxime/hydrazone ligation, makes it a valuable tool for researchers in drug development, proteomics, and materials science. The protocols and workflows provided in this guide offer a starting point for the successful application of m-PEG8-aldehyde in a variety of research settings.
